Cas no 1487744-67-1 (Methyl 2-(pyrrolidin-2-yl)propanoate)
Methyl 2-(pyrrolidin-2-yl)propanoate Chemical and Physical Properties
Names and Identifiers
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- methyl 2-(pyrrolidin-2-yl)propanoate
- methyl 2-pyrrolidin-2-ylpropanoate
- Methyl 2-(pyrrolidin-2-yl)propanoate
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- Inchi: 1S/C8H15NO2/c1-6(8(10)11-2)7-4-3-5-9-7/h6-7,9H,3-5H2,1-2H3
- InChI Key: DZKNTHMQXGPHLM-UHFFFAOYSA-N
- SMILES: O(C)C(C(C)C1CCCN1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 147
- XLogP3: 0.7
- Topological Polar Surface Area: 38.3
Methyl 2-(pyrrolidin-2-yl)propanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M324998-5mg |
methyl 2-(pyrrolidin-2-yl)propanoate |
1487744-67-1 | 5mg |
$ 70.00 | 2022-06-04 | ||
| TRC | M324998-10mg |
methyl 2-(pyrrolidin-2-yl)propanoate |
1487744-67-1 | 10mg |
$ 95.00 | 2022-06-04 | ||
| TRC | M324998-50mg |
methyl 2-(pyrrolidin-2-yl)propanoate |
1487744-67-1 | 50mg |
$ 340.00 | 2022-06-04 | ||
| Enamine | EN300-140450-0.05g |
methyl 2-(pyrrolidin-2-yl)propanoate |
1487744-67-1 | 95% | 0.05g |
$145.0 | 2023-06-08 | |
| Enamine | EN300-140450-0.1g |
methyl 2-(pyrrolidin-2-yl)propanoate |
1487744-67-1 | 95% | 0.1g |
$215.0 | 2023-06-08 | |
| Enamine | EN300-140450-0.25g |
methyl 2-(pyrrolidin-2-yl)propanoate |
1487744-67-1 | 95% | 0.25g |
$308.0 | 2023-06-08 | |
| Enamine | EN300-140450-0.5g |
methyl 2-(pyrrolidin-2-yl)propanoate |
1487744-67-1 | 95% | 0.5g |
$484.0 | 2023-06-08 | |
| Enamine | EN300-140450-1.0g |
methyl 2-(pyrrolidin-2-yl)propanoate |
1487744-67-1 | 95% | 1g |
$621.0 | 2023-06-08 | |
| Enamine | EN300-140450-2.5g |
methyl 2-(pyrrolidin-2-yl)propanoate |
1487744-67-1 | 95% | 2.5g |
$1218.0 | 2023-06-08 | |
| Enamine | EN300-140450-5.0g |
methyl 2-(pyrrolidin-2-yl)propanoate |
1487744-67-1 | 95% | 5g |
$1801.0 | 2023-06-08 |
Methyl 2-(pyrrolidin-2-yl)propanoate Suppliers
Methyl 2-(pyrrolidin-2-yl)propanoate Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on Methyl 2-(pyrrolidin-2-yl)propanoate
Methyl 2-(pyrrolidin-2-yl)propanoate (CAS No. 1487744-67-1): A Comprehensive Overview
Methyl 2-(pyrrolidin-2-yl)propanoate, identified by the CAS number 1487744-67-1, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a pyrrolidine moiety linked to a propanoate ester, has garnered attention due to its potential applications in drug development and as a key intermediate in synthetic pathways. The unique structural features of this molecule make it a valuable candidate for further exploration in medicinal chemistry.
The Methyl 2-(pyrrolidin-2-yl)propanoate molecule consists of a saturated heterocyclic ring, the pyrrolidine, which is known for its ability to enhance the solubility and bioavailability of attached molecules. This characteristic is particularly advantageous in the design of small-molecule drugs, where optimal pharmacokinetic profiles are essential for therapeutic efficacy. The ester group at the terminal position of the propanoate chain provides a versatile handle for further functionalization, enabling chemists to modify the compound's properties as needed.
In recent years, there has been growing interest in the development of novel scaffolds based on pyrrolidine derivatives due to their prevalence in biologically active compounds. Studies have shown that molecules incorporating pyrrolidine moieties often exhibit promising pharmacological activities, including anti-inflammatory, analgesic, and neuroprotective effects. The Methyl 2-(pyrrolidin-2-yl)propanoate (CAS No. 1487744-67-1) is no exception and has been investigated for its potential role in various therapeutic contexts.
One of the most compelling aspects of this compound is its role as a building block in the synthesis of more complex molecules. The pyrrolidine ring can serve as a core structure, around which additional functional groups can be introduced to tailor specific biological activities. For instance, researchers have explored derivatives of this compound that exhibit enhanced binding affinity to target proteins, making them attractive candidates for drug discovery programs.
The synthesis of Methyl 2-(pyrrolidin-2-yl)propanoate typically involves multi-step organic transformations, starting from readily available precursors. One common approach involves the condensation of pyrrolidine with methyl propionate under acidic conditions, followed by purification and characterization. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research purposes.
Recent studies have highlighted the importance of understanding the stereochemistry of pyrrolidine derivatives in drug design. The configuration of the nitrogen atom and the substituents attached to it can significantly influence the biological activity of the molecule. In the case of Methyl 2-(pyrrolidin-2-yl)propanoate, both enantiomers have been examined for their pharmacological properties, with some showing remarkable selectivity towards specific biological targets.
The pharmacokinetic behavior of Methyl 2-(pyrrolidin-2-yl)propanoate has also been a subject of interest. Preclinical studies suggest that this compound exhibits good oral bioavailability and moderate metabolic stability, making it a promising candidate for further development into an oral therapeutic agent. Additionally, its solubility profile appears favorable for formulation into various dosage forms, including tablets and capsules.
In conclusion, Methyl 2-(pyrrolidin-2-yl)propanoate (CAS No. 1487744-67-1) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential applications in drug development make it a compound worthy of continued research and exploration. As our understanding of molecular interactions grows, compounds like this one will play an increasingly important role in the discovery and development of new therapies.
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